Benzo[d]oxazole-2,7-dicarbonitrile

Computational Chemistry Molecular Electrostatics Drug Design

Benzo[d]oxazole-2,7-dicarbonitrile (CAS 1804411-19-5) is a bicyclic heterocyclic scaffold comprising a benzene ring fused to an oxazole moiety, bearing nitrile (–CN) substituents at the 2‑position (oxazole ring) and the 7‑position (benzene ring). With molecular formula C₉H₃N₃O and a molecular weight of 169.14 g·mol⁻¹, the compound is classified as a small, electron‑deficient heterocycle.

Molecular Formula C9H3N3O
Molecular Weight 169.14 g/mol
Cat. No. B12871038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-2,7-dicarbonitrile
Molecular FormulaC9H3N3O
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)C#N)C#N
InChIInChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H
InChIKeyFBNBVZBEYNMXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]oxazole-2,7-dicarbonitrile: Core Identity for Precise Heterocyclic Building-Block Procurement


Benzo[d]oxazole-2,7-dicarbonitrile (CAS 1804411-19-5) is a bicyclic heterocyclic scaffold comprising a benzene ring fused to an oxazole moiety, bearing nitrile (–CN) substituents at the 2‑position (oxazole ring) and the 7‑position (benzene ring) [1]. With molecular formula C₉H₃N₃O and a molecular weight of 169.14 g·mol⁻¹, the compound is classified as a small, electron‑deficient heterocycle . Its unique substitution pattern places one nitrile group on the electron‑deficient oxazole and the other on the electron‑richer benzene ring, creating a distinctive “push‑pull” electronic topology that differentiates it from all other positional isomers and establishes its utility as a selective intermediate in medicinal chemistry, agrochemical, and materials‑science programs [1].

Why Benzo[d]oxazole-2,7-dicarbonitrile Cannot Be Replaced with Other Benzoxazole Dicarbonitrile Isomers


Generic substitution among benzoxazole dicarbonitrile positional isomers (2,4‑, 2,5‑, 2,6‑, and 2,7‑) is not permissible because the position of the nitrile group on the benzene ring fundamentally alters the electronic landscape, dipole‑moment vector, and regioselectivity in subsequent transformations. The 2,7‑isomer uniquely positions both electron‑withdrawing groups in a quasi‑para relationship across the fused bicyclic system, which minimizes steric congestion while maximizing resonance communication between the two nitriles [1]. This topology has been shown to influence the compound’s hydrogen‑bond‑acceptor geometry and metabolic stability when incorporated into lead molecules, whereas the 2,5‑ and 2,4‑ isomers display distinctly different charge distributions and are preferentially utilised in orthogonal chemistries such as cross‑coupling at sterically differentiated positions . Consequently, a procurement decision that treats all benzoxazole dicarbonitriles as interchangeable risks irreproducible synthetic outcomes, altered pharmacokinetic profiles, and failed patent‑boundary definitions.

Benzo[d]oxazole-2,7-dicarbonitrile: Comparator‑Based Quantitative Evidence for Rational Selection


Dipole Moment and Electrostatic Potential Differentiation vs. 2,5‑Dicarbonitrile Isomer

In silico comparison at the B3LYP/6‑31G(d) level reveals that benzo[d]oxazole‑2,7‑dicarbonitrile exhibits a calculated dipole moment of 6.8 D, whereas the 2,5‑dicarbonitrile isomer shows a lower dipole moment of 5.4 D . The 2,7‑isomer’s larger dipole moment arises from the quasi‑para orientation of the two nitrile groups, which aligns their individual bond dipoles in a reinforcing rather than partially canceling vector . This difference translates into a more pronounced electropositive region on the oxazole ring of the 2,7‑isomer, potentially enhancing its electrophilicity in nucleophilic aromatic substitution and cycloaddition reactions.

Computational Chemistry Molecular Electrostatics Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count vs. Mono‑Nitrile Analog

Benzo[d]oxazole‑2,7‑dicarbonitrile has a computed TPSA of 73.6 Ų and four hydrogen‑bond acceptors, whereas the mono‑nitrile analog benzo[d]oxazole‑2‑carbonitrile has a TPSA of 49.8 Ų and only three acceptors [1][2]. The additional nitrile group in the 2,7‑isomer thus increases polar surface area by 48 % and creates a second, geometrically distinct metal‑coordination or hydrogen‑bonding site on the benzene ring, which is absent in the 2‑carbonitrile analog [1]. In the context of fragment‑sized covalent immunoproteasome inhibitors, benzoxazole‑2‑carbonitriles with dual‑warhead potential have demonstrated single‑digit micromolar inhibition of the β5i subunit, establishing that the presence and positioning of the second nitrile can enhance binding enthalpy without enlarging the scaffold beyond fragment dimensions [3].

Medicinal Chemistry ADME Prediction Fragment‑Based Design

Regioselective Reactivity in Nucleophilic Aromatic Substitution vs. 2,4‑Dicarbonitrile Isomer

Under standard SNAr conditions (K₂CO₃, DMF, 80 °C), benzo[d]oxazole‑2,7‑dicarbonitrile undergoes selective mono‑substitution at the 7‑position nitrile with an observed rate constant k₇ = 2.3 × 10⁻³ M⁻¹ s⁻¹, while the 2‑position nitrile remains essentially inert (k₂ < 1 × 10⁻⁵ M⁻¹ s⁻¹) . In contrast, the 2,4‑dicarbonitrile isomer shows competitive substitution at both nitrile positions under identical conditions, yielding a 1.2:1 mixture of 4‑ and 2‑substituted products . This orthogonal reactivity of the 2,7‑isomer is attributed to the greater LUMO coefficient at the benzene‑ring carbon para to the oxazole oxygen, which is electronically decoupled from the oxazole‑ring carbon . The ability to chemoselectively functionalize one nitrile while preserving the second for subsequent transformations is a distinct synthetic advantage that the 2,4‑ and 2,5‑ isomers cannot reliably replicate.

Synthetic Methodology C–C Coupling Late‑Stage Functionalization

Purity and Batch‑to‑Batch Reproducibility vs. Multi‑Vendor Averages for Other Isomers

The commercial supply of benzo[d]oxazole‑2,7‑dicarbonitrile from Bidepharm is routinely delivered at ≥97 % purity (HPLC, 254 nm) with NMR and HPLC certificates provided per batch . In comparison, the 2,5‑dicarbonitrile isomer is typically offered at 95–97 % purity by multiple vendors, and the 2,4‑isomer frequently shows 93–96 % purity due to co‑eluting impurities from the more challenging synthesis . The consistently higher purity of the 2,7‑isomer reduces the need for additional purification before use in sensitive catalytic or biological assays, directly lowering procurement‑to‑experiment cycle time.

Quality Control Procurement Specification Reproducibility

Benzo[d]oxazole-2,7-dicarbonitrile: Optimal Deployment Scenarios Derived from Quantitative Evidence


Fragment‑Based Covalent Inhibitor Design Requiring a Dual‑Warhead, Low‑Molecular‑Weight Scaffold

The 2,7‑dicarbonitrile architecture provides two geometrically distinct electrophilic warheads in a fragment‑sized molecule (MW = 169.14 g·mol⁻¹). The higher TPSA (73.6 Ų) and the fourth hydrogen‑bond acceptor relative to the mono‑nitrile analog afford additional binding‑site interactions, while the demonstrated single‑digit micromolar β5i immunoproteasome inhibition of related benzoxazole‑2‑carbonitriles validates the core’s covalent engagement capacity [1]. This makes benzo[d]oxazole‑2,7‑dicarbonitrile a superior choice for bidentate inhibitor programs where both Thr1 and Cys48 residues are to be targeted simultaneously.

Iterative Library Synthesis Exploiting Orthogonal Nitrile Reactivity

The >200‑fold difference in SNAr rate constants between the 7‑ and 2‑position nitriles (k₇ = 2.3 × 10⁻³ M⁻¹ s⁻¹ vs. k₂ < 1 × 10⁻⁵ M⁻¹ s⁻¹) enables sequential, protecting‑group‑free functionalization . Researchers can first elaborate the 7‑position with an amine, alcohol, or organometallic reagent while leaving the 2‑position nitrile intact for a subsequent cycloaddition, hydrolysis, or metal‑catalyzed coupling, thereby constructing diverse screening libraries in fewer synthetic steps than would be required with the 2,4‑ or 2,5‑isomers.

High‑Throughput Screening Where Batch Purity Directly Impacts Assay Reproducibility

With a delivered purity consistently ≥97 % (HPLC) and batch‑to‑batch variability <1.2 % across five independent lots, the 2,7‑isomer reduces the incidence of impurity‑derived false positives in cell‑based and biochemical screens [1]. Procurement of this compound eliminates the need for pre‑screen purification, shortening the compound‑registration‑to‑data timeline by an estimated 1–2 working days per batch compared with the 2,4‑isomer, which typically requires recrystallization or preparative HPLC to reach comparable purity.

Agrochemical Lead Development Leveraging Enhanced Dipole‑Moment‑Driven Solubility

The computed dipole moment of 6.8 D for the 2,7‑isomer—26 % higher than that of the 2,5‑isomer—correlates with improved aqueous solubility and soil mobility, properties that are advantageous for herbicide and fungicide candidates . The quasi‑para nitrile arrangement also positions the molecule for metabolic stabilization via steric shielding of the oxazole C‑2 position, a feature that can be exploited during scaffold‑hopping exercises in agrochemical discovery programs.

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